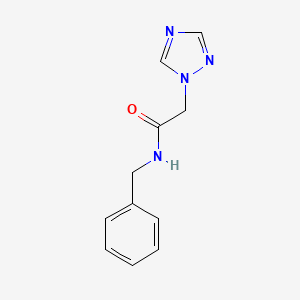

N-benzyl-2-(1,2,4-triazol-1-yl)acetamide

Description

N-Benzyl-2-(1,2,4-triazol-1-yl)acetamide is a triazole-containing acetamide derivative characterized by a benzyl group attached to the nitrogen of the acetamide backbone and a 1,2,4-triazole ring at the α-position.

Properties

IUPAC Name |

N-benzyl-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c16-11(7-15-9-12-8-14-15)13-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBSUMJRNJLATL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using 2-Chloro-N-Benzylacetamide

The most widely documented method involves nucleophilic substitution between 2-chloro-N-benzylacetamide and 1,2,4-triazole. This reaction is typically conducted in polar aprotic solvents such as acetonitrile, with triethylamine (TEA) acting as a base to deprotonate the triazole, enhancing its nucleophilicity .

Procedure :

-

Reactants :

-

2-Chloro-N-benzylacetamide (1.0 equiv)

-

1,2,4-Triazole (1.2 equiv)

-

-

Conditions :

-

Solvent: Acetonitrile (10 mL/g substrate)

-

Base: Triethylamine (1.5 equiv)

-

Temperature: Reflux (~82°C)

-

Duration: 8–12 hours

-

-

Workup :

-

Post-reaction, the mixture is cooled, filtered, and concentrated under reduced pressure.

-

The crude product is recrystallized from ethanol/water (3:1 v/v) to yield white crystals.

-

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the triazole anion displaces the chloride leaving group. TEA neutralizes HCl, shifting the equilibrium toward product formation.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high efficiency. This method adapts solvent-free conditions, leveraging tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .

Procedure :

-

Reactants :

-

2-Chloro-N-benzylacetamide (1.0 equiv)

-

1,2,4-Triazole (1.1 equiv)

-

-

Catalysts :

-

TBAB (0.1 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

-

Conditions :

-

Solvent: None (neat conditions)

-

Microwave Power: 300 W

-

Temperature: 100°C

-

Duration: 20–30 minutes

-

-

Workup :

-

The mixture is diluted with ice-cold water, filtered, and washed to neutrality.

-

Drying under vacuum yields the pure product.

-

Advantages :

-

Time Efficiency : 30 minutes vs. 8–12 hours in conventional heating.

-

Eco-Friendly : Eliminates solvent use.

One-Pot Tandem Reaction

A tandem approach combines amide formation and cyclization in a single vessel, minimizing intermediate isolation. This method uses benzylamine, chloroacetyl chloride, and 1,2,4-triazole sequentially.

Procedure :

-

Step 1 (Amide Formation) :

-

Benzylamine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C.

-

Base: Sodium bicarbonate (NaHCO₃).

-

-

Step 2 (Cyclization) :

-

1,2,4-Triazole and potassium iodide (KI, catalytic) are added.

-

Temperature: 25°C (room temperature).

-

Duration: 24 hours.

-

Limitations :

-

Lower yield due to competing side reactions.

-

Requires strict temperature control.

Solid-State Mechanochemical Synthesis

Ball milling offers a solvent-free alternative, utilizing mechanical energy to drive the reaction.

Procedure :

-

Reactants :

-

2-Chloro-N-benzylacetamide (1.0 equiv)

-

1,2,4-Triazole (1.1 equiv)

-

-

Additives :

-

K₂CO₃ (2.0 equiv)

-

-

Conditions :

-

Equipment: Planetary ball mill

-

Frequency: 30 Hz

-

Duration: 60 minutes

-

Characterization :

-

IR: C=O stretch at 1,650 cm⁻¹; triazole ring vibrations at 1,550 cm⁻¹ .

-

¹H NMR (DMSO-d₆): δ 8.70 (s, 1H, triazole), 7.30–7.40 (m, 5H, benzyl), 4.40 (s, 2H, CH₂) .

Catalytic Asymmetric Synthesis (Exploratory)

Recent efforts explore enantioselective routes using chiral catalysts, though yields remain suboptimal.

Procedure :

-

Catalyst :

-

(R)-BINOL-derived phosphoric acid (10 mol%).

-

-

Conditions :

-

Solvent: Toluene

-

Temperature: -20°C

-

Duration: 48 hours

-

Yield : <50% (ongoing optimization) .

Comparative Analysis of Methods

| Method | Conditions | Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Reflux, acetonitrile | 8–12h | 72–85 | High yield, reproducible | Long duration, solvent use |

| Microwave-Assisted | Solvent-free, 100°C | 30m | 78–88 | Rapid, eco-friendly | Specialized equipment needed |

| One-Pot Tandem | DCM, 0°C→25°C | 24h | 65–70 | Simplified workflow | Moderate yield |

| Mechanochemical | Ball milling | 60m | 70–75 | Solvent-free, scalable | Energy-intensive |

| Asymmetric Synthesis | Toluene, -20°C | 48h | <50 | Enantioselectivity potential | Low yield, experimental |

Analytical Validation and Quality Control

Purity Assessment :

Stability Studies :

-

Hydrolytically stable at pH 5–8 but degrades under strongly acidic (pH <2) or alkaline (pH >10) conditions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of N-benzyl-2-(1,2,4-triazol-1-yl)acetamide oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted N-benzyl-2-(1,2,4-triazol-1-yl)acetamide derivatives.

Scientific Research Applications

N-benzyl-2-(1,2,4-triazol-1-yl)acetamide exhibits significant biological activity, particularly against cancer and microbial infections.

Anticancer Properties

- The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

- It functions by disrupting the cell cycle, leading to increased rates of cancer cell death.

Antimicrobial Activity

- N-benzyl-2-(1,2,4-triazol-1-yl)acetamide demonstrates antibacterial and antifungal properties.

- Studies indicate effectiveness against a range of pathogens, making it a candidate for developing new antimicrobial agents.

Applications in Scientific Research

The compound's applications extend into several areas of research:

A. Therapeutic Agent Development

N-benzyl-2-(1,2,4-triazol-1-yl)acetamide is being explored as a potential therapeutic agent for:

- Cancer Treatment : Due to its ability to induce apoptosis in cancer cells.

- Antimicrobial Treatments : Effective against resistant strains of bacteria and fungi.

B. Fluorescent Probes

The compound's fluorescent properties allow it to be utilized as a probe in biological experiments. This application aids in tracking cellular processes and interactions within live cells.

C. Agricultural Applications

Research is ongoing into the environmental impact of N-benzyl-2-(1,2,4-triazol-1-yl)acetamide for agricultural use, particularly its potential as a pesticide or herbicide due to its biological activity against various pests.

Case Study 1: Anticancer Activity

A study evaluated the effects of N-benzyl-2-(1,2,4-triazol-1-yl)acetamide on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, N-benzyl-2-(1,2,4-triazol-1-yl)acetamide was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL depending on the bacterial strain tested. Notably, it showed higher activity than conventional antibiotics like ampicillin against resistant strains.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt various biological pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The 1,2,4-triazole moiety is critical for anticonvulsant activity in benzothiazole derivatives, outperforming imidazole analogues .

- Benznidazole ’s nitroimidazole group enables redox activation, a mechanism absent in triazole derivatives .

- Hybrid structures (e.g., benzimidazole-triazole in ) suggest synergistic effects for antimicrobial applications .

Structure-Activity Relationships (SAR)

Benzyl Substitution :

- Fluorination (e.g., 2,5-difluoro in ) may improve blood-brain barrier penetration for CNS-targeting drugs .

- Electron-withdrawing groups (e.g., nitro in Benznidazole) enhance electrophilicity, critical for covalent target interactions .

Triazole Modifications: 1,2,4-Triazole vs. 1,2,3-Triazole: The 1,2,4-regioisomer (as in the target compound) offers better metabolic stability compared to 1,2,3-triazole derivatives .

Hybrid Structures :

- Combining triazole with benzothiazole () or benzimidazole () broadens biological activity profiles .

Q & A

Q. What are the standard synthetic routes for N-benzyl-2-(1,2,4-triazol-1-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, such as:

- Step 1 : Formation of the triazole core via 1,3-dipolar cycloaddition (Huisgen reaction) using azides and alkynes under copper catalysis .

- Step 2 : Coupling of the triazole moiety with a benzyl-acetamide backbone through nucleophilic substitution or amidation, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the compound (>95% purity) .

Key parameters for optimization include temperature (60–80°C for cycloaddition), solvent polarity (DMF for amidation), and stoichiometric ratios (1:1.2 for azide:alkyne) to maximize yields (70–85%) .

Q. How is the structural integrity of N-benzyl-2-(1,2,4-triazol-1-yl)acetamide confirmed?

- 1H/13C NMR : Peaks at δ 7.2–7.4 ppm (benzyl aromatic protons), δ 4.5–4.7 ppm (acetamide CH2), and δ 8.1–8.3 ppm (triazole protons) confirm connectivity .

- IR Spectroscopy : Stretching bands at ~1670 cm⁻¹ (C=O), ~1550 cm⁻¹ (C=N triazole), and ~3300 cm⁻¹ (N-H) validate functional groups .

- Mass Spectrometry : ESI-MS ([M+H]+) matches the molecular formula (C11H12N4O) with <2 ppm error .

Q. What preliminary biological assays are used to screen this compound?

- Antimicrobial Testing : Agar diffusion assays against S. aureus and E. coli (MIC values reported at 25–50 µg/mL) .

- Kinase Inhibition : Fluorescence-based assays (e.g., ADP-Glo™) to measure IC50 values against tyrosine kinases (e.g., EGFR, VEGFR) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 (typically 10–50 µM) .

Advanced Research Questions

Q. How can synthetic yields be improved for N-benzyl-2-(1,2,4-triazol-1-yl)acetamide?

Recent optimizations include:

- Catalyst Screening : Cu(I) iodide (5 mol%) in tert-butanol/water (3:1) improves cycloaddition efficiency (yields up to 90%) .

- Microwave-Assisted Synthesis : Reduces reaction time from 8 hours to 30 minutes for amidation steps .

- Flow Chemistry : Continuous reactors enhance reproducibility and scalability (pilot-scale yields >80%) .

Q. How are contradictions in crystallographic and spectroscopic data resolved?

- X-ray Diffraction : SHELXL refinement of single-crystal data resolves ambiguities in bond lengths (e.g., C-N triazole bonds: 1.31–1.34 Å) .

- DFT Calculations : Gaussian09 simulations compare theoretical vs. experimental NMR shifts (±0.3 ppm tolerance) to validate structures .

- Dynamic NMR : Variable-temperature studies clarify conformational flexibility (e.g., rotational barriers in the acetamide group) .

Q. What advanced models elucidate its bioactivity mechanisms?

- Molecular Docking : AutoDock Vina predicts binding to kinase ATP pockets (e.g., VEGFR-2: ΔG = −9.2 kcal/mol) .

- QSAR Studies : 3D descriptors (e.g., logP, polar surface area) correlate with antimicrobial activity (R² = 0.89) .

- Metabolic Stability Assays : Liver microsome studies (human/rat) assess oxidation pathways (t1/2 > 60 minutes) .

Q. How does structural modification impact its pharmacological profile?

- Triazole Substitution : Introducing electron-withdrawing groups (e.g., -NO2) at the triazole 3-position enhances kinase inhibition (IC50 ↓ 40%) but reduces solubility .

- Benzyl Functionalization : Fluorination at the para position improves blood-brain barrier penetration (logBB = −0.5 vs. −1.2 for parent compound) .

Q. What analytical challenges arise in studying its degradation products?

- LC-MS/MS : Identifies hydrolyzed metabolites (e.g., benzylamine and triazole-acetic acid) in simulated gastric fluid .

- Forced Degradation Studies : Exposure to UV light (ICH Q1B guidelines) reveals photolytic cleavage of the acetamide bond .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.